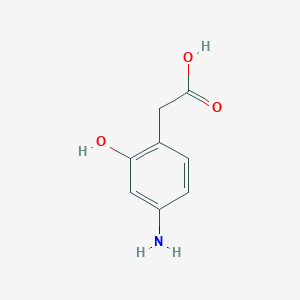
2-(4-Amino-2-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of glycine, characterized by the presence of an amino group and a hydroxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino Acid Derivative Synthesis: One common method involves the reaction of 4-nitrophenylacetic acid with ammonia under reducing conditions to yield 2-(4-amino-2-hydroxyphenyl)acetic acid. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-(4-Formyl-2-hydroxyphenyl)acetic acid.
Reduction: 2-(4-Amino-2-hydroxyphenyl)ethanol.
Substitution: 2-(4-Acetamido-2-hydroxyphenyl)acetic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Amino-2-hydroxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2-(4-Amino-2-hydroxyphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylglycine: Similar structure but lacks the amino group.
4-Aminophenylacetic acid: Similar structure but lacks the hydroxy group.
2-Amino-3-hydroxybenzoic acid: Similar functional groups but different ring structure.
Uniqueness
2-(4-Amino-2-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-(4-amino-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3,9H2,(H,11,12) |
Clé InChI |
PAPQHNMGXNRXMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


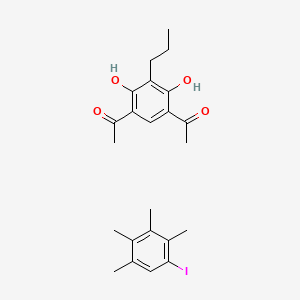
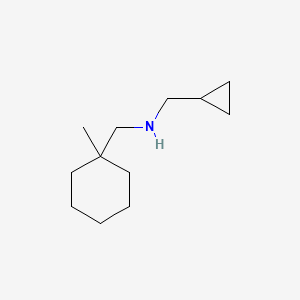
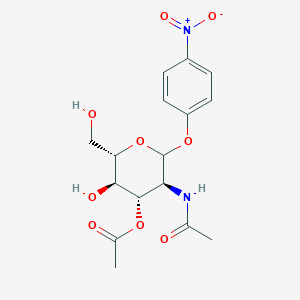
![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
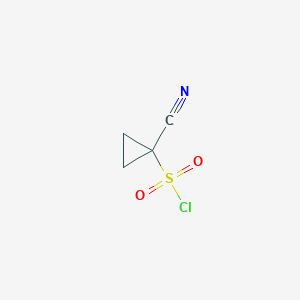
![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)

![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
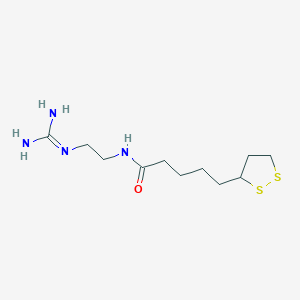
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
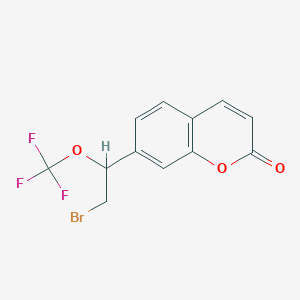
![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)
